4-Benzoylphthalic acid

Vue d'ensemble

Description

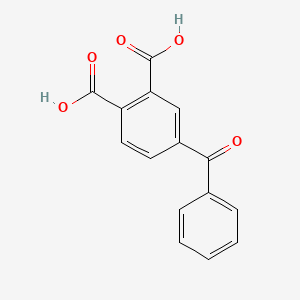

4-Benzoylphthalic acid: is an organic compound with the molecular formula C15H10O5 . It is a derivative of phthalic acid, where one of the benzene rings is substituted with a benzoyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Benzoylphthalic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phthalic anhydride with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

-

Friedel-Crafts Acylation:

Reactants: Phthalic anhydride, benzoyl chloride

Catalyst: Aluminum chloride (AlCl3)

Solvent: Dichloromethane or carbon disulfide

Conditions: The reaction mixture is stirred at a low temperature (0-5°C) and then gradually warmed to room temperature.

-

Hydrolysis:

- The resulting product from the acylation is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzoylphthalic acid undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Aqueous or acidic medium

Products: Oxidation of the benzoyl group can lead to the formation of benzoic acid derivatives.

-

Reduction:

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF)

Products: Reduction of the carbonyl group to form alcohol derivatives.

-

Substitution:

Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Conditions: Various solvents and temperatures depending on the substituent

Products: Halogenated or nitrated derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Bromine in carbon tetrachloride

Major Products:

Oxidation: Benzoic acid derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Photochemical Applications

Photosensitizer in Environmental Chemistry

4-Benzoylphthalic acid is widely recognized for its role as a photosensitizer in environmental processes. It participates in photochemical reactions that are crucial for understanding the behavior of organic compounds in aquatic environments. Recent studies have demonstrated that the compound's absorption spectra vary significantly with pH, indicating its potential for influencing photochemical reactions under different environmental conditions .

Table 1: Absorption Characteristics of this compound at Varying pH Levels

| pH Level | I-Band Absorbance (nm) | II-Band Absorbance (nm) |

|---|---|---|

| 1.0 | 260 | 333 |

| 3.0 | 260 | 333 |

| 4.0 | 264 | 337 |

| 12.0 | 270 | 340 |

This table summarizes the observed shifts in absorbance bands as a function of pH, underscoring the compound's dynamic optical properties and its relevance in environmental chemistry .

Material Science Applications

Polymer Coatings

In materials science, this compound has been utilized to create photochemically immobilized polymer coatings. These coatings are significant for enhancing the properties of silicone rubber by reducing protein adsorption and cell adhesion, which are critical factors in biomedical applications .

Case Study: Antimicrobial Properties of Coatings

A study investigated the antimicrobial and detoxifying functions of cotton fabrics treated with benzophenone derivatives, including this compound. The results indicated that these treatments significantly improved the antimicrobial efficacy of the fabrics, suggesting potential applications in healthcare textiles .

Pharmaceutical Applications

Inhibition of Enzymatic Activity

Research has shown that this compound acts as a competitive inhibitor of pyridoxal kinase, an enzyme involved in vitamin B6 metabolism. The binding affinity was determined to be M, highlighting its potential as a therapeutic agent in conditions where modulation of this enzyme is beneficial .

Mécanisme D'action

The mechanism of action of 4-Benzoylphthalic acid involves its interaction with various molecular targets and pathways. The benzoyl group can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its carboxylic acid groups can participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Phthalic acid: The parent compound, lacking the benzoyl group.

Isophthalic acid: A structural isomer with carboxylic acid groups in the 1,3-positions.

Terephthalic acid: Another isomer with carboxylic acid groups in the 1,4-positions.

Comparison:

Uniqueness: 4-Benzoylphthalic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to its isomers and parent compound.

Reactivity: The benzoyl group enhances its ability to undergo electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

4-Benzoylphthalic acid (4-BPA) is a compound that has garnered attention in various research fields due to its potential biological activities. This article reviews the biological activity of 4-BPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 250.24 g/mol

The compound features a phthalic acid backbone with a benzoyl group attached, which influences its solubility, reactivity, and biological interactions.

Research indicates that 4-BPA may exert its biological effects through several mechanisms:

- Estrogen Receptor Modulation : 4-BPA has been shown to interact with estrogen receptors, potentially influencing gene expression related to reproductive health and development .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in studies examining the protective effects against cellular damage .

- Enzymatic Interactions : It has been implicated in various enzymatic pathways, including those involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-BPA:

- In Vitro Studies : 4-BPA demonstrated cytotoxic effects on various cancer cell lines. For instance, it induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Mechanistic Insights : The compound's ability to modulate key signaling pathways such as NF-kB and MAPK has been linked to its anticancer efficacy. This modulation can lead to reduced proliferation and increased apoptosis in tumor cells .

Neuroprotective Effects

4-BPA has also been studied for its neuroprotective properties:

- Ischemic Injury Models : In animal models of ischemic reperfusion injury, 4-BPA treatment resulted in improved neuronal survival rates. This effect is believed to be mediated through its antioxidant properties and ability to modulate inflammatory responses .

- Potential Applications : These findings suggest possible therapeutic applications for neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

A review of recent literature reveals diverse applications and findings regarding the biological activity of 4-BPA:

Toxicological Considerations

While exploring the beneficial effects of 4-BPA, it is essential to consider its toxicological profile:

- Mutagenicity and Reproductive Toxicity : Some studies have indicated that phthalate derivatives can exhibit mutagenic properties and affect reproductive health negatively. It is crucial to evaluate these risks when considering therapeutic applications .

- Regulatory Status : Due to potential toxic effects, regulatory agencies may impose restrictions on the use of compounds like 4-BPA in consumer products.

Propriétés

IUPAC Name |

4-benzoylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332491 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-88-9 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.